4-[(Benzylamino)methyl]thian-4-ol
Description
4-[(Benzylamino)methyl]thian-4-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) backbone with a hydroxyl group (-OH) and a benzylaminomethyl (-CH₂-NH-Benzyl) substituent at the 4-position.
Properties
IUPAC Name |
4-[(benzylamino)methyl]thian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-13(6-8-16-9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELUNPRXWUTTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylamino)methyl]thian-4-ol typically involves the reaction of benzylamine with a suitable thian-4-ol precursor under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 4-[(Benzylamino)methyl]thian-4-ol may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylamino)methyl]thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol moiety to a thiane structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylamino position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Benzylamino derivatives with different functional groups.
Scientific Research Applications
4-[(Benzylamino)methyl]thian-4-ol is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(Benzylamino)methyl]thian-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, modulating their activity. The thian-4-ol moiety may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula C₁₃H₁₉NOS.
Key Observations:
Core Structure: The thian backbone in the target compound provides conformational rigidity compared to linear analogs like 4-[(4-methylphenyl)amino]butan-1-ol . Fused bicyclic systems (e.g., thieno-thiopyran in ) exhibit enhanced steric hindrance and electronic effects due to sulfonyl groups.
Hydroxyl vs. Methoxy: The -OH group in the target compound enhances hydrogen-bonding capacity relative to the methoxy group in 4-[(Benzylamino)methyl]-2-methoxyphenol .
Physicochemical Properties: The hydrochloride salt of [4-(methylamino)thian-4-yl]methanol likely improves aqueous solubility compared to the free base form of the target compound. Sulfonyl groups in the thieno-thiopyran derivative increase polarity and may influence metabolic stability.
Biological Activity
4-[(Benzylamino)methyl]thian-4-ol, an organic compound with a thianol structure, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-[(Benzylamino)methyl]thian-4-ol is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₃NOS
- Molecular Weight : 171.27 g/mol
- CAS Number : 1595887-29-8
The compound features a thianol ring, which is known for its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 4-[(Benzylamino)methyl]thian-4-ol exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Properties
The antioxidant activity of 4-[(Benzylamino)methyl]thian-4-ol has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro assays have demonstrated that thianol derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications .
Anti-Tyrosinase Activity
One notable area of research is the anti-tyrosinase activity of 4-[(Benzylamino)methyl]thian-4-ol. Tyrosinase is an enzyme involved in melanin production, and its inhibition is beneficial for treating hyperpigmentation disorders. Studies have reported that certain derivatives exhibit potent inhibition of mushroom tyrosinase, with IC50 values comparable to established inhibitors like kojic acid . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thianol ring enhance this inhibitory effect.
The biological activity of 4-[(Benzylamino)methyl]thian-4-ol can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.
Research Findings and Case Studies
Several studies have investigated the biological activities of 4-[(Benzylamino)methyl]thian-4-ol and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
